

physical and chemical properties of 5,6-Dibromo-1H-benzo[d]imidazole

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Compound of Interest

Compound Name: 5,6-Dibromo-1H-benzo[d]imidazole

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An In-Depth Technical Guide to 5,6-Dibromo-1H-benzo[d]imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dibromo-1H-benzo[d]imidazole is a halogenated heterocyclic compound that has garnered significant interest in medicinal chemistry. As a derivative of the versatile benzimidazole scaffold, it serves as a crucial building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **5,6-Dibromo-1H-benzo[d]imidazole**, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential therapeutic applications, particularly as an antimicrobial and anticancer agent through kinase inhibition.

Physicochemical Properties

5,6-Dibromo-1H-benzo[d]imidazole is a pale-yellow solid at room temperature.^[1] While extensive experimental data is not widely published, a combination of predicted and available information provides a solid foundation for its characterization.

Table 1: Physical and Chemical Properties of **5,6-Dibromo-1H-benzo[d]imidazole**

Property	Value	Source
Molecular Formula	C ₇ H ₄ Br ₂ N ₂	PubChem[2]
Molecular Weight	275.93 g/mol	PubChem[2]
CAS Number	74545-26-9	PubChem[2]
Appearance	Pale-yellow solid	MySkinRecipes[1]
Melting Point	Not explicitly reported; similar brominated benzimidazoles melt in the range of 130-196°C.	Sigma-Aldrich[3], ChemicalBook[4]
Boiling Point (Predicted)	472.7 ± 25.0 °C	Acros Pharmatech[5]
Density (Predicted)	2.164 ± 0.06 g/cm ³	Acros Pharmatech[5]
pKa (Predicted)	10.69 ± 0.30	Acros Pharmatech[5]
LogP (Predicted)	2.9	PubChem[2]
Solubility	Expected to be soluble in organic solvents like DMSO and methanol.[6] Insoluble in water.[4]	Benchchem[6], ChemicalBook[4]

Spectral Data

Detailed experimental spectra for **5,6-Dibromo-1H-benzo[d]imidazole** are not readily available in the public domain. However, based on the known spectral characteristics of similar benzimidazole derivatives, the following are expected.[7][8][9]

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show signals corresponding to the aromatic protons on the benzene ring and the N-H proton of the imidazole ring. Due to the symmetrical nature of the dibromo-substitution, two signals are anticipated for the aromatic protons. The N-H proton typically appears as a broad singlet at a downfield chemical shift.

2.2. ^{13}C NMR Spectroscopy

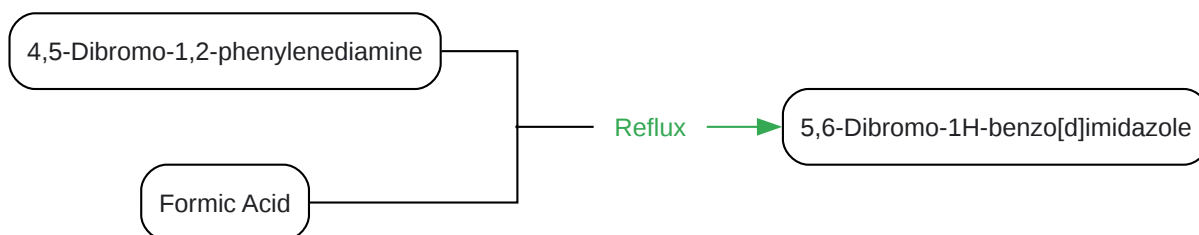
The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbon atoms of the benzene and imidazole rings. The carbons attached to the bromine atoms will be significantly influenced, and their chemical shifts can be predicted based on empirical data for halogenated aromatic compounds.

Experimental Protocols

3.1. Synthesis of **5,6-Dibromo-1H-benzo[d]imidazole**

A specific, detailed experimental protocol for the synthesis of **5,6-Dibromo-1H-benzo[d]imidazole** is not widely published. However, a general and adaptable method for the synthesis of halogenated benzimidazoles involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde. The following protocol is adapted from a known procedure for a similar compound, 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole.[10]

Reaction Scheme:



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Synthesis of **5,6-Dibromo-1H-benzo[d]imidazole**.

Materials:

- 4,5-Dibromo-1,2-phenylenediamine
- Formic acid
- Hydrochloric acid (concentrated)

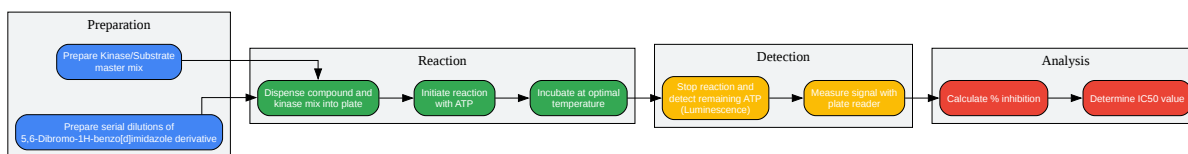
- Sodium hydroxide solution
- Ethanol

Procedure:

- A mixture of 4,5-dibromo-1,2-phenylenediamine (1 equivalent) and formic acid (excess) is heated at reflux for 4 hours.
- The reaction mixture is cooled to room temperature and poured into ice-water.
- The mixture is neutralized by the slow addition of a sodium hydroxide solution until a precipitate is formed.
- The precipitate is collected by filtration, washed with cold water, and dried.
- The crude product can be purified by recrystallization from ethanol to yield **5,6-Dibromo-1H-benzo[d]imidazole**.

3.2. Kinase Inhibition Assay

The potential of **5,6-Dibromo-1H-benzo[d]imidazole** derivatives as kinase inhibitors can be assessed using a variety of in vitro assays. A common method is a luminescence-based assay that measures the amount of ATP consumed during the kinase reaction.[11][12]

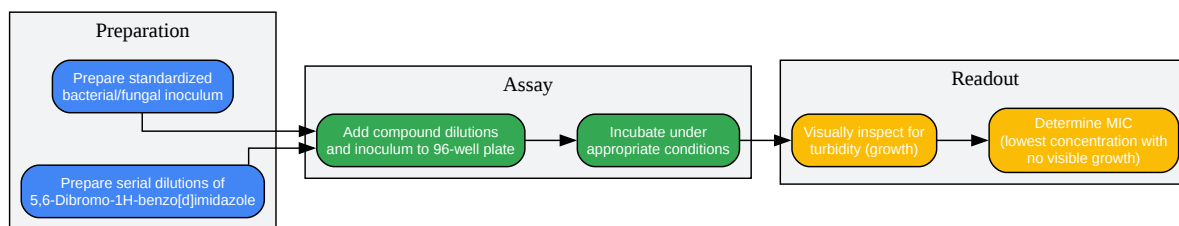


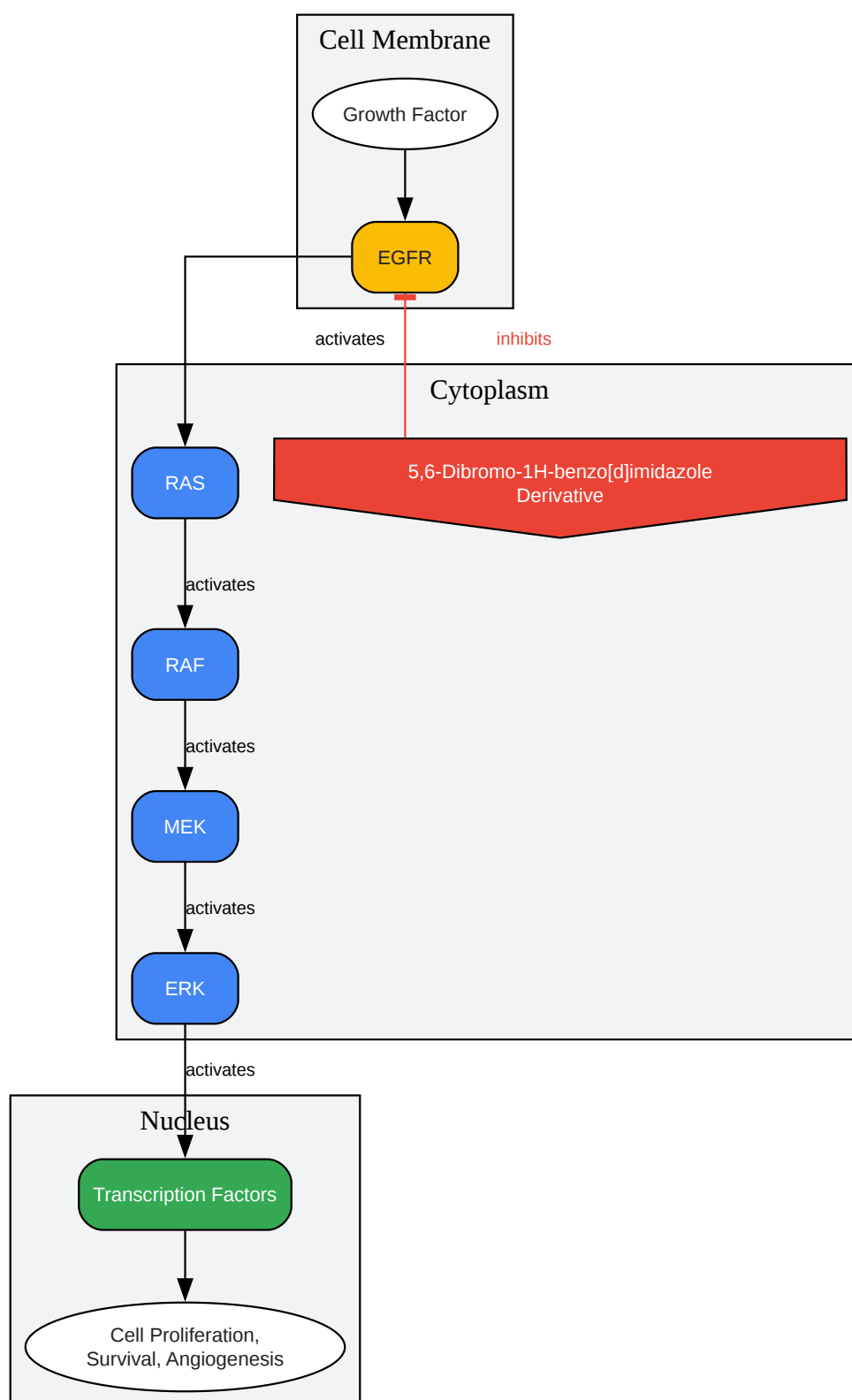
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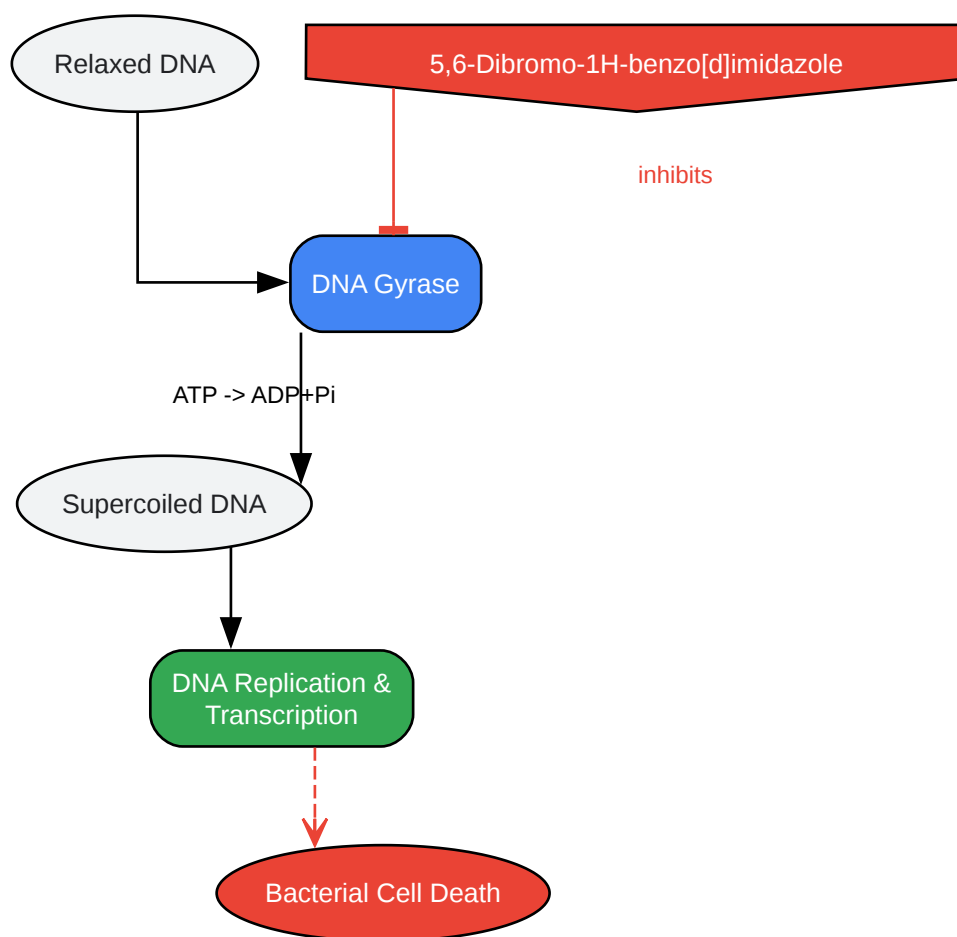
Workflow for a luminescence-based kinase inhibition assay.

3.3. Antimicrobial Susceptibility Testing

The antimicrobial activity of **5,6-Dibromo-1H-benzo[d]imidazole** can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[\[13\]](#)







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